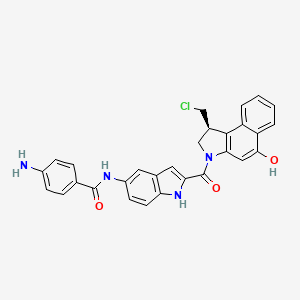

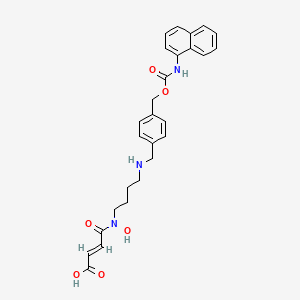

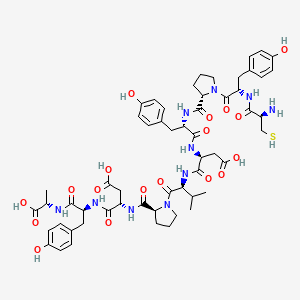

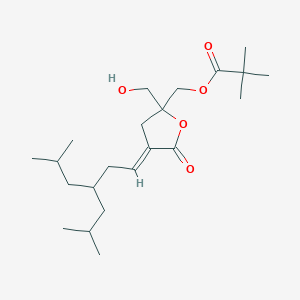

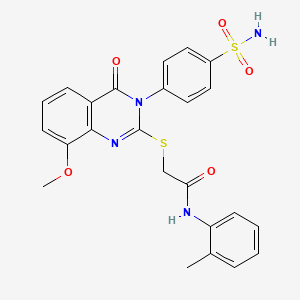

Duocarmycin analog-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

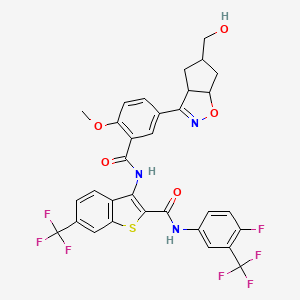

Duocarmycin analog-2 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates it, leading to cytotoxic effects.

Métodos De Preparación

The synthesis of duocarmycin analog-2 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Duocarmycin analog-2 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .

Aplicaciones Científicas De Investigación

Duocarmycin analog-2 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of DNA alkylation and the effects of structural modifications on biological activity.

Biology: It is used to investigate the cellular and molecular mechanisms of DNA damage and repair, as well as the effects of DNA alkylation on cell cycle progression and apoptosis.

Medicine: It is being explored as a potential anticancer agent due to its ability to selectively target and kill cancer cells.

Mecanismo De Acción

Duocarmycin analog-2 exerts its effects by binding to the minor groove of DNA and alkylating it. This alkylation leads to the formation of covalent bonds between the compound and the DNA, resulting in DNA damage and the inhibition of DNA replication and transcription. The molecular targets of this compound include specific sequences of DNA that are rich in adenine and thymine bases. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .

Comparación Con Compuestos Similares

Duocarmycin analog-2 is similar to other compounds in the duocarmycin class, such as duocarmycin A, duocarmycin SA, and CC-1065. These compounds share a common mechanism of action and structural features, but they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its ability to form stable covalent bonds with DNA, which contributes to its high potency and selectivity for cancer cells .

Similar compounds include:

- Duocarmycin A

- Duocarmycin SA

- CC-1065

- Yatakemycin

Propiedades

Fórmula molecular |

C29H23ClN4O3 |

|---|---|

Peso molecular |

511.0 g/mol |

Nombre IUPAC |

4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide |

InChI |

InChI=1S/C29H23ClN4O3/c30-14-18-15-34(25-13-26(35)21-3-1-2-4-22(21)27(18)25)29(37)24-12-17-11-20(9-10-23(17)33-24)32-28(36)16-5-7-19(31)8-6-16/h1-13,18,33,35H,14-15,31H2,(H,32,36)/t18-/m1/s1 |

Clave InChI |

ZYYWVADBOHGWNE-GOSISDBHSA-N |

SMILES isomérico |

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |

SMILES canónico |

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)

![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)